molecular formula C12H13NO8S B1344997 Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate CAS No. 917562-22-2

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

Cat. No. B1344997
M. Wt: 331.3 g/mol
InChI Key: COOGCONCEDRXES-UHFFFAOYSA-N
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Description

Dimethyl malonate is a diester derivative of malonic acid. It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid .


Synthesis Analysis

The synthesis of dimethyl malonate can be achieved through a Michael addition followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation . Malonic ester synthesis provides a more convenient alternative to convert 3 to 4 .


Molecular Structure Analysis

The molecular formula for dimethyl malonate is C5H8O4 .


Chemical Reactions Analysis

The Knoevenagel Condensation is a chemical reaction where an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to the one you mentioned, Dimethyl 2-(2-methoxyphenoxy)malonate, are as follows: it is used for R&D purposes only .

Scientific Research Applications

    Organic Synthesis

    • Malonates such as diethyl malonates, (chlorocarbonyl)ketenes, and bis (2,4,6-trichlorophenyl) malonates are used for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles .
    • Malonic acid derivatives react by cyclocondensation with dinucleophiles to afford 5-, 6- and 7- membered rings and thus give a variety of so-called “malonyl heterocycles” .
    • The classical reactions of this type are the well-known syntheses of barbituric acids from malonates and urea, and Tschitschibabin´s synthesis of “malonyl-α-aminopyridine”, pyrido [1,2- a ]pyrimidine-2,4-dione from diethyl malonate and 2-aminopyridine .

    Crystallography

    • Dimethyl 2-(4-methylbenzylidene)-malonate is a compound that has been studied in the field of crystallography .
    • In the molecule of the title compound, the benzene ring forms dihedral angles of 18.60 (7) and 81.36 (8) with the two arms of the malonate moiety .
    • The crystal structure features C—H O interactions, which form chains running parallel to the b axis .

    Malonic Ester Synthesis

    • Malonic ester is a reagent specifically used in a reaction which converts alkyl halides to carboxylic acids called the Malonic Ester Synthesis .
    • Malonic ester synthesis is a synthetic procedure used to convert a compound that has the general structural formula 1 into a carboxylic acid that has the general structural formula 2 .

    Synthesis of Barbiturates and Vitamins

    • Diethyl malonate, a type of malonate, is used in the synthesis of barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
    • In the manufacture of medicines, malonic ester is used for the synthesis of barbiturates, as well as sedatives and anticonvulsants .

    Synthesis of Flavorings

    • Diethyl malonate is also used to synthesize other compounds such as artificial flavorings .
    • It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes .

    Cycloalkylcarboxylic Acid Synthesis

    • Intramolecular malonic ester synthesis occurs when reacted with a dihalide .
    • This reaction is also called the Perkin alicyclic synthesis (see: alicyclic compound) after investigator William Henry Perkin, Jr .

    Enantioselective Michael Addition

    • The enantioselective Michael addition of various malonate esters to benzalacetophenone has been explored .
    • This process involves the successful utilization of chiral phase transfer catalysts derived from proline, mandelic acid, and tartaric acid under mild phase transfer conditions .
    • The results signify that these chiral phase transfer catalysts are efficacious towards enantioselective Michael addition as the use of it resulted in good enantioselectivity and appreciable chemical yields .

    Conversion of Alkyl Halides to Carboxylic Acids

    • Malonic ester is a reagent specifically used in a reaction which converts alkyl halides to carboxylic acids, a process known as the Malonic Ester Synthesis .
    • This synthetic procedure is used to convert a compound that has a certain structural formula into a carboxylic acid that has a different structural formula .

    Synthesis of Substituted Acetic Acid

    • The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .

Safety And Hazards

Based on the safety data sheet of a similar compound, Diethyl malonate, it is classified as a combustible liquid. It causes serious eye irritation and is harmful to aquatic life .

properties

IUPAC Name

dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGCONCEDRXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649560
Record name Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

CAS RN

917562-22-2
Record name Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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